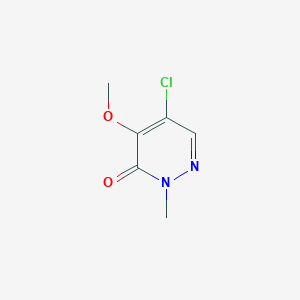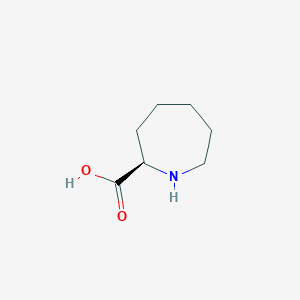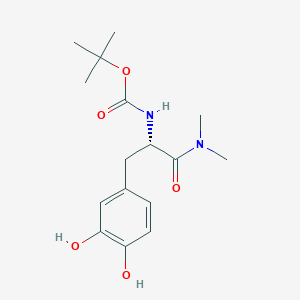
5-chloro-4-methoxy-2-methyl-3(2H)-pyridazinone
Vue d'ensemble
Description
5-chloro-4-methoxy-2-methyl-3(2H)-pyridazinone, also known as CMMP, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyridazinone derivatives and has been extensively studied for its various biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-Chloro-4-methoxy-2-methyl-3(2H)-pyridazinone is involved in various synthetic processes. A study by Li et al. (2009) explored the synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone, noting a methyl group migration during the reaction. This indicates its role in facilitating complex chemical transformations (Li et al., 2009).
Large Scale Synthesis
- Bryant et al. (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, a related compound, demonstrating the practical scalability of synthesizing derivatives of this compound (Bryant et al., 1995).
Biological Activity
- Wei-dong and Southern (2005) synthesized a series of derivatives from 4-chloro-3(2H)-pyridazinone and found that some compounds exhibited fungicidal activities, suggesting potential applications in agriculture or pharmaceuticals (Wei-dong & Southern, 2005).
Chromatographic Analysis
- Výboh et al. (1974) used this compound as an internal standard in the gas chromatographic determination of pyrazon, showcasing its utility in analytical chemistry (Výboh et al., 1974).
Synthesis of Derivatives
- Soliman and El-Sakka (2011) detailed the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, emphasizing the versatility of this compound in creating various chemical compounds (Soliman & El-Sakka, 2011).
Herbicidal Applications
- Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides, which may include derivatives of this compound, suggesting its potential use in weed control (Hilton et al., 1969).
Propriétés
IUPAC Name |
5-chloro-4-methoxy-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6(10)5(11-2)4(7)3-8-9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBSESXHPZTKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)




![N-[2-(diethylamino)ethyl]-N'-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea](/img/structure/B3181273.png)






